molecular formula C11H12N2O3 B1292131 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide CAS No. 498012-47-8

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1292131
CAS RN: 498012-47-8
M. Wt: 220.22 g/mol
InChI Key: VRSCQHORPYNADT-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide (2-CNPA) is a versatile and powerful chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. 2-CNPA has been used in organic synthesis, drug synthesis, and biochemistry research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide: is a key precursor in the synthesis of various heterocyclic compounds. Its cyano and acetamido groups are reactive sites that can undergo condensation with bidentate reagents to form diverse heterocyclic frameworks . This property is particularly valuable in medicinal chemistry for creating novel therapeutic agents.

Biological Activity

The compound has been studied for its biological activities. Derivatives of cyanoacetamide, like 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide , have shown promise in biochemistry due to their potential chemotherapeutic properties . Research in this area focuses on developing new drugs with improved efficacy and safety profiles.

Chemotherapeutic Agent Development

The structural features of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide make it an excellent candidate for the development of chemotherapeutic agents. Its ability to form various organic heterocycles is crucial in evolving better drugs for cancer treatment .

Pharmacological Research

Phenoxy acetamide derivatives, which include compounds like 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide , are being investigated for their pharmacological activities. These studies aim to understand the drug’s interactions based on molecular structure and physicochemical properties .

Synthesis Methods

Various methods for synthesizing cyanoacetamide derivatives have been explored. These include neat methods, such as solvent-free reactions at room temperature or using a steam bath, which are economical and versatile approaches to preparing N-aryl or N-heteryl cyanoacetamides .

Antitumor Activities

Recent studies have focused on the antitumor activities of cyanoacetamide derivatives. The compound’s derivatives have been synthesized and evaluated for their potential in treating cancer, making it a significant area of research in medicinal chemistry .

properties

IUPAC Name

2-cyano-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSCQHORPYNADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide

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